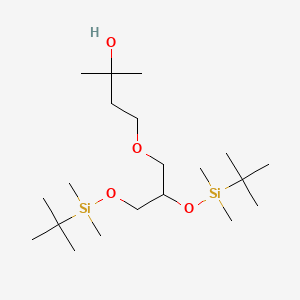
4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL: is a complex organic compound characterized by the presence of multiple tert-butyldimethylsilyloxy groups. These groups are known for their ability to protect hydroxyl functionalities during chemical reactions, making the compound valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trimethylsilyl chloride or tert-butyldimethylsilyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of silyl ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses. It is particularly valuable in the synthesis of natural products and pharmaceuticals .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and advanced materials, leveraging its protective properties to ensure high yields and purity .
Mechanism of Action
The mechanism of action of 4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyloxy groups form stable silyl ethers, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step syntheses, where selective reactivity is required .
Comparison with Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness: 4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL stands out due to its dual tert-butyldimethylsilyloxy groups, providing enhanced protection and stability compared to similar compounds. This makes it particularly useful in complex synthetic routes where multiple hydroxyl groups need to be protected simultaneously .
Properties
Molecular Formula |
C20H46O4Si2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
4-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propoxy]-2-methylbutan-2-ol |
InChI |
InChI=1S/C20H46O4Si2/c1-18(2,3)25(9,10)23-16-17(15-22-14-13-20(7,8)21)24-26(11,12)19(4,5)6/h17,21H,13-16H2,1-12H3 |
InChI Key |
WGULRMSCUZHTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(COCCC(C)(C)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















